molecular formula C20H25O3P B12305224 (2S,3S)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

(2S,3S)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B12305224
M. Wt: 344.4 g/mol
InChI Key: MWVWXQBMRNEOBK-UHFFFAOYSA-N
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Description

(2S,3S)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound featuring a unique structure that includes a tert-butyl group, a dimethoxyphenyl group, and a dihydrobenzo[d][1,3]oxaphosphole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as tert-butyl lithium and dimethoxybenzene under controlled conditions to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the tert-butyl and dimethoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite for nitrosation reactions and dicyclohexylcarbodiimide (DCC) for esterification reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2S,3S)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism by which (2S,3S)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole: Unique due to its specific stereochemistry and functional groups.

    Other Oxaphospholes: Similar in structure but may differ in the substituents attached to the ring.

    Dimethoxyphenyl Derivatives: Compounds with similar aromatic groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of a tert-butyl group, a dimethoxyphenyl group, and a dihydrobenzo[d][1,3]oxaphosphole ring, which imparts specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C20H25O3P

Molecular Weight

344.4 g/mol

IUPAC Name

3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C20H25O3P/c1-13-23-17-12-7-9-14(19(17)24(13)20(2,3)4)18-15(21-5)10-8-11-16(18)22-6/h7-13H,1-6H3

InChI Key

MWVWXQBMRNEOBK-UHFFFAOYSA-N

Canonical SMILES

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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